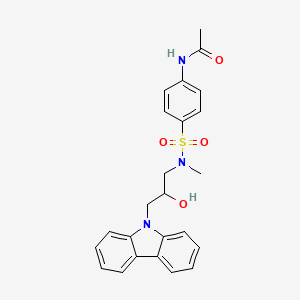
N-(4-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide is a complex organic compound featuring a carbazole moiety, which has been investigated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula: C24H24N2O3S
- Molecular Weight: 420.52 g/mol
- CAS Number: 440109-16-0
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 9H-carbazole derivatives. The process includes functionalization at the N-position and subsequent acetamide formation. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.9 µg/mL to higher values depending on the specific substitution patterns on the carbazole ring .
Anticancer Properties
Several studies have highlighted the anticancer potential of carbazole derivatives. For example, compounds similar to this compound have demonstrated antiproliferative effects against human cancer cell lines such as HepG2 and HeLa. IC50 values for these compounds were reported as low as 6.44 µM, indicating potent activity .
Neuroprotective Effects
Carbazole derivatives have also been studied for their neuroprotective properties. Specific analogs have shown the ability to protect neuronal cells from oxidative stress-induced damage, potentially through mechanisms involving antioxidant activity . This suggests that this compound could be explored further for neurodegenerative diseases.
Case Studies and Research Findings
ADMET Properties
The pharmacokinetic profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. It is suggested that this compound possesses favorable blood-brain barrier permeability and may act as a P-glycoprotein inhibitor, enhancing its bioavailability in central nervous system applications .
Eigenschaften
IUPAC Name |
N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-17(28)25-18-11-13-20(14-12-18)32(30,31)26(2)15-19(29)16-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-14,19,29H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTMSPLLQNFGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














